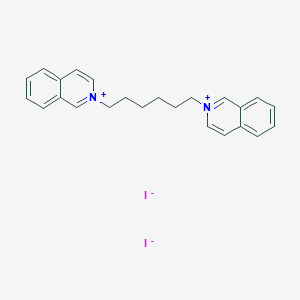
4,6-Dimethoxy-2-methyl-3-phenyl-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a phenyl group at position 3 on the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the cyclization of appropriate precursors, such as 2-hydroxy-3-methoxybenzaldehyde and 2-methyl-3-phenylpropanoic acid, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction parameters, such as catalyst loading, reaction time, and purification techniques, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-phenylbenzofuran involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and phenyl groups can influence its binding affinity and selectivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.
類似化合物との比較
Similar Compounds
Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
4,6-Dimethoxy-2-methyl-3-phenylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
860184-39-0 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C17H16O3/c1-11-16(12-7-5-4-6-8-12)17-14(19-3)9-13(18-2)10-15(17)20-11/h4-10H,1-3H3 |
InChIキー |
HMTNHLMVTJZOHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


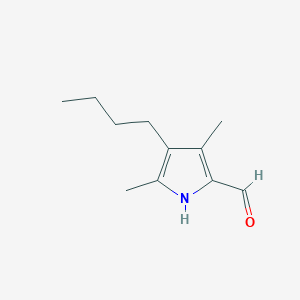
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
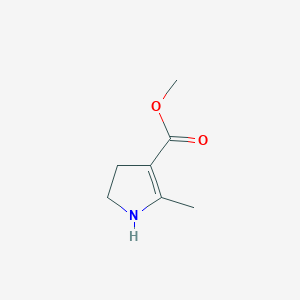


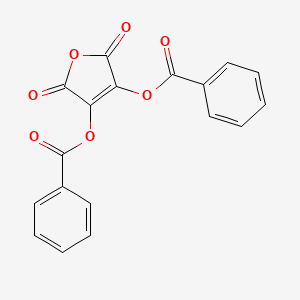
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)

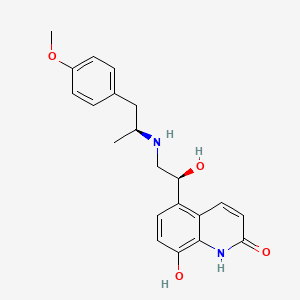

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

